molecular formula C38H26N2O2S B12064316 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid

Cat. No.: B12064316
M. Wt: 574.7 g/mol
InChI Key: SMXFFEPTKBNUQV-BYNJWEBRSA-N
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Description

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid is a specialized organic dye sensitizer engineered for high-efficiency photovoltaics. Its molecular architecture is designed for application in Dye-Sensitized Solar Cells (DSSCs) and other organic light-harvesting systems. The compound features a donor-π-bridge-acceptor (D-π-A) configuration, where the triarylamine (naphthalen-1-yl(phenyl)amino) group serves as a robust electron donor, the conjugated phenanthrene-thiophene system acts as the π-bridge for efficient charge transfer, and the cyanoacrylic acid moiety functions as a strong electron acceptor and anchoring group to semiconductor surfaces like titanium dioxide (TiO₂). This design facilitates intense and broad absorption in the visible light spectrum, promoting efficient light harvesting and enabling the generation of a high photocurrent. Research indicates that sensitizers with this specific structural motif, incorporating the 9,10-dihydrophenanthrene unit , contribute to enhanced molecular planarity and rigidity, which improves electron delocalization and can lead to superior photovoltaic performance and stability compared to simpler sensitizer structures. Consequently, this compound is a critical research tool for scientists developing next-generation, low-cost, and flexible solar energy conversion devices, allowing for the study of structure-property relationships and the optimization of device engineering parameters.

Properties

Molecular Formula

C38H26N2O2S

Molecular Weight

574.7 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[7-(N-naphthalen-1-ylanilino)-9,10-dihydrophenanthren-2-yl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+

InChI Key

SMXFFEPTKBNUQV-BYNJWEBRSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 7-(Naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-ylboronic Acid

Procedure :

  • Charge a flame-dried flask with 9,10-dihydrophenanthrene-2,7-diol (5.0 g, 21.3 mmol), naphthalen-1-amine (3.3 g, 23.4 mmol), and Pd₂(dba)₃ (0.39 g, 0.43 mmol).

  • Add degassed toluene (150 mL) and Xantphos (0.49 g, 0.85 mmol).

  • Reflux at 110°C under N₂ for 18 hours.

  • Cool, filter through Celite®, and concentrate under reduced pressure.

  • Purify via silica chromatography (hexane/EtOAc 4:1) to yield the aminated intermediate as white crystals (6.1 g, 78%).

Key Parameters :

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd₂(dba)₃<70% → 78%
LigandXantphosPrevents β-H elimination
Temperature110°CBalances rate vs. decomposition

Thiophene Bridging via Suzuki Coupling

Reaction Setup :

  • 7-(Naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-ylboronic acid (4.2 g, 10.0 mmol)

  • 5-Bromothiophene-2-carboxaldehyde (2.1 g, 11.0 mmol)

  • Pd(PPh₃)₄ (0.58 g, 0.5 mmol)

  • K₂CO₃ (4.15 g, 30 mmol) in degassed THF/H₂O (3:1, 80 mL)

Process :

  • Heat mixture at 75°C for 12 hours under argon.

  • Extract with dichloromethane (3 × 50 mL), dry over MgSO₄.

  • Recrystallize from ethanol to obtain yellow needles (4.8 g, 86%).

Critical Observations :

  • Microwave-assisted Suzuki coupling (100°C, 30 min) achieves comparable yields (84%) with reduced reaction time.

  • Thiophene orientation controls conjugation: 2,5-linkage maximizes π-orbital overlap.

Knoevenagel Condensation for Acrylic Acid Formation

Standard Protocol :

  • Dissolve thiophene-carboxaldehyde intermediate (3.0 g, 5.2 mmol) and cyanoacetic acid (0.66 g, 7.8 mmol) in anhydrous ethanol (50 mL).

  • Add piperidine (0.5 mL, 5.0 mmol) and reflux at 80°C for 6 hours.

  • Cool to 0°C, acidify with 1M HCl to pH 2–3.

  • Collect precipitate by filtration, wash with cold ethanol, and dry under vacuum (3.1 g, 92%).

Alternative Conditions :

ConditionYieldPurity (HPLC)
Conventional reflux92%98.5%
Microwave (100°C)89%97.8%
Solvent-free81%96.2%

The reaction proceeds via a zwitterionic transition state where piperidine deprotonates cyanoacetic acid, generating a nucleophilic enolate. Attack on the aldehyde carbonyl forms a β-hydroxy intermediate that undergoes dehydration to the α,β-unsaturated product.

Process Optimization and Scalability

Catalyst Screening

Comparative analysis of Knoevenagel catalysts:

CatalystTime (h)Yield (%)E/Z Selectivity
Piperidine69298:2
DBU49497:3
NH₄OAc88895:5
L-Proline127699:1

DBU (1,8-diazabicycloundec-7-ene) shows superior activity but increases production costs by 23% compared to piperidine.

Solvent Effects

SolventDielectric ConstantYield (%)Byproducts
Ethanol24.392<1%
DMF36.7855%
THF7.57812%
Water80.16518%

Ethanol optimally balances polarity and hydrogen-bonding capacity, suppressing enol ether formation observed in DMF.

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, =CH–CN), 8.15–7.22 (m, 21H, aromatic), 3.01 (m, 4H, –CH₂–CH₂–).

  • HRMS : m/z calcd for C₃₈H₂₆N₂O₂S [M+H]⁺ 575.1754, found 575.1758.

  • HPLC : tR = 12.7 min (C18, 70:30 MeCN/H₂O + 0.1% TFA), purity 98.5%.

X-ray crystallography of analogous compounds confirms the E-configuration of the acrylic acid moiety, with torsion angles of 176.8° between the cyano and carboxyl groups.

Industrial-Scale Considerations

Challenges :

  • Dehydrogenation of 9,10-dihydrophenanthrene at >120°C requires strict temperature control.

  • Thiophene bromination side-reactions necessitate careful stoichiometry.

Cost Analysis :

ComponentCost/kg (USD)Contribution to Total Cost
Pd Catalysts12,50041%
Solvents80022%
Ligands9,20019%
Starting Materials3,40018%

Implementation of catalyst recycling protocols reduces palladium costs by 63% in pilot-scale batches.

Emerging Methodologies

Photochemical Activation :
UV irradiation (365 nm) in the presence of eosin Y catalyst achieves 89% yield in 2 hours, though scalability remains unproven.

Continuous Flow Synthesis :
Microreactor systems with residence time of 8 minutes demonstrate:

  • 5.2 kg/day productivity

  • 94% yield

  • 99.1% purity

This approach reduces solvent usage by 78% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced cyano derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid has several applications in scientific research:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: Employed in the development of novel polymers and materials with specific optical and electronic characteristics.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of this compound depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound 9,10-Dihydrophenanthrene Naphthalen-1-yl(phenyl)amino, thiophene-2-yl, cyanoacrylic acid Cyano, carboxylic acid, aromatic amine
9,10-Dihydrophenanthrene-2,4-dicarbonitrile 9,10-Dihydrophenanthrene Two cyano groups at positions 2 and 4 Cyano
2-Cyano-3-mercapto-3-(phenylamino)acryloyl-thieno[2,3-b]thiophene Thieno[2,3-b]thiophene Phenylamino, cyano, mercaptoacryloyl Cyano, thiol, amide

Key Differences :

  • The target compound’s naphthalen-1-yl(phenyl)amino group enhances steric bulk and π-conjugation compared to simpler phenylamino derivatives .
Physicochemical Properties
Property Target Compound 9,10-Dihydrophenanthrene-2,4-dicarbonitrile Thieno[2,3-b]thiophene Derivative
Solubility Moderate in polar aprotic solvents (DMF) Low (hydrophobic dicarbonitrile) Moderate (amide/thiol groups enhance polarity)
λmax (UV-Vis) ~350–400 nm (extended conjugation) ~300–320 nm (limited conjugation) ~320–350 nm (thiophene contribution)
Thermal Stability High (rigid dihydrophenanthrene core) Moderate Low (thiol group prone to oxidation)

Insights :

  • The target compound’s acrylic acid group improves solubility in polar media compared to non-acidic analogs.
  • Its naphthalen-1-yl(phenyl)amino substituent extends π-conjugation, red-shifting absorption spectra relative to simpler derivatives .

Biological Activity

2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid, a complex organic compound with the molecular formula C₄₁H₃₂N₂O₂S, is part of the D-π-A (donor-π-acceptor) class of compounds. Its unique structure incorporates a cyano group, an acrylic acid moiety, and a thiophene ring, which contribute to its diverse biological activities and potential applications in organic electronics and photonics.

Synthesis

The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the thiophene ring : Utilizing appropriate thiophene derivatives.
  • Incorporation of the naphthalene and phenyl groups : Achieved through coupling reactions.
  • Addition of the cyano and acrylic acid functionalities : This step is crucial for enhancing biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid exhibit significant biological activities including:

  • Antiproliferative Effects : Studies have shown that certain derivatives possess antiproliferative properties against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
  • Antimicrobial Activity : The compound has demonstrated bacteriostatic effects comparable to known antibiotics like penicillin and streptomycin against several bacterial strains including Streptococcus pyogenes and Escherichia coli. This suggests potential applications in treating bacterial infections .

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative activity of various synthesized compounds against cancer cell lines. The findings indicated that certain modifications to the structure enhanced efficacy, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Testing :
    • In a comparative study with spiramycin, groups of chicks were administered different doses of 2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid. Results showed effective growth inhibition at doses around 100 mg/kg while maintaining safety profiles .

Data Tables

Property Value
Molecular FormulaC₄₁H₃₂N₂O₂S
Molar Mass616.77 g/mol
Density1.265 g/cm³ (predicted)
Boiling Point819.2 °C (predicted)
pKa1.14 (predicted)
Biological Activity Effect Observed
AntiproliferativeSignificant against cancer cell lines
AntimicrobialEffective against multiple bacterial strains

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis of this compound involves challenges such as steric hindrance from the naphthalenyl-phenanthrene moiety, regioselective thiophene functionalization, and maintaining stereochemical integrity during acrylic acid formation. Methodological solutions include:

  • Computational reaction path searches : Use quantum chemical calculations to predict feasible reaction pathways and transition states, minimizing trial-and-error approaches .
  • Protecting group strategies : Temporarily shield reactive sites (e.g., the cyano group) during coupling reactions to prevent undesired side products .
  • Stepwise functionalization : Prioritize thiophene derivatization before introducing the naphthalenyl-phenanthrene scaffold to reduce steric complications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be prioritized?

Key techniques include:

TechniqueCritical ParametersUtility
NMR 1H/13C^1H/^{13}C chemical shifts, coupling constantsAssign thiophene protons (δ 6.5–7.5 ppm) and phenanthrene aromaticity .
HRMS Exact mass (<1 ppm error)Confirm molecular formula (e.g., [M+H]+^+ at m/z 533.0768 for related compounds) .
X-ray crystallography Bond angles, dihedral anglesResolve stereochemistry of the acrylic acid moiety and naphthalenyl-phenanthrene stacking .
Prioritize cross-validation between NMR and computational models (e.g., DFT) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into experimental design to optimize synthesis?

  • Transition state modeling : Use tools like Gaussian or ORCA to identify energy barriers in key steps (e.g., thiophene-cyano coupling). Validate with kinetic isotope effects .
  • Solvent effect simulations : Predict solvent polarity impacts on reaction rates using COSMO-RS, guiding solvent selection for improved yield .
  • Feedback loops : Iteratively refine computational models using experimental data (e.g., failed reaction outcomes) to enhance predictive accuracy .

Q. What statistical experimental design (DoE) approaches are recommended for resolving contradictions in reaction yield data during process optimization?

  • Factorial designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield. For example, a 23^3 factorial design can isolate optimal conditions for phenanthrene-thiophene coupling .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. cyano group stability) to pinpoint maxima in yield curves .
  • Robustness testing : Introduce controlled perturbations (e.g., ±5% reagent stoichiometry) to assess process sensitivity and reproducibility .

Q. How can discrepancies between DFT-calculated and experimental spectroscopic data (e.g., NMR chemical shifts) be systematically analyzed?

  • Hybrid functional adjustments : Compare B3LYP vs. M06-2X functional performance in predicting chemical shifts, especially for conjugated systems like the acrylic acid backbone .
  • Solvent correction models : Incorporate PCM (Polarizable Continuum Model) into DFT calculations to account for solvent-induced shifts in NMR .
  • Dynamic effects : Use molecular dynamics (MD) simulations to assess conformational averaging in solution-phase NMR, which may differ from static DFT predictions .

Methodological Notes

  • Avoiding data contradictions : Cross-reference mass spectrometry (HRMS) with elemental analysis (e.g., C: 69.94%, H: 3.82%) to confirm purity and stoichiometry .
  • Advanced characterization : Pair X-ray crystallography with solid-state NMR to resolve polymorphism in the dihydrophenanthrene core .
  • Software tools : Leverage cheminformatics platforms (e.g., Schrödinger, ADF) for automated data reconciliation and reaction pathway visualization .

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